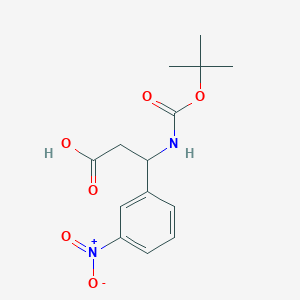

3-(Boc-氨基)-3-(3-硝基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

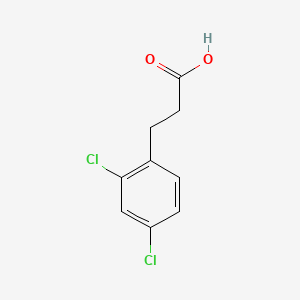

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a compound that is not directly discussed in the provided papers. However, it can be inferred that it is a derivative of a β-amino acid with a Boc (tert-butyloxycarbonyl) protecting group on the amine and a nitro group on the phenyl ring. The Boc group is commonly used in peptide synthesis to protect the amine functionality during reactions that might affect it . The presence of the nitro group on the phenyl ring could potentially add to the compound's reactivity and electronic properties.

Synthesis Analysis

While the exact synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is not described, the papers provide insights into related synthetic methods that could be adapted. For instance, the synthesis of boronic acid derivatives involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of a borate and acidic hydrolysis . Similarly, the synthesis of a photocleavable linker with a protected amine and a nitrophenyl group involves simple reaction and separation steps starting from an aldehyde . These methods could potentially be applied to the synthesis of the compound , with modifications to incorporate the Boc group and the nitrophenyl moiety.

Molecular Structure Analysis

The molecular structure of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would likely exhibit characteristics similar to those of other substituted phenylpropionic acids. For example, the presence of a fluorine atom on the phenyl ring of 3-amino-3-(4-fluorophenyl)propionic acid influences its vibrational and electronic structure, as studied through DFT and spectroscopic methods . The nitro group in 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would also affect the electronic distribution and could be involved in intramolecular interactions.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, but they do provide information on the reactivity of similar compounds. For example, boronic acids are known to participate in Suzuki cross-coupling reactions and can be used as reagents in organic synthesis . The nitro group is a versatile functional group that can undergo various transformations, such as reduction to an amine or participation in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid can be speculated based on related compounds. The Boc group is known to be stable under acidic conditions but can be removed under certain conditions, such as with strong acids like trifluoroacetic acid . The nitro group is an electron-withdrawing group that can influence the acidity of nearby functional groups and the overall stability of the molecule. The compound's solubility, melting point, and other physical properties would be influenced by the presence of these functional groups and the overall molecular structure.

科学研究应用

光谱分析和分子对接:与查询化合物结构相似的化合物 3-氨基-3-(2-硝基苯基)丙酸已使用 FT-IR、FT-拉曼和紫外-可见光谱表征。本研究还使用密度泛函理论 (DFT) 分析键合性质和电子性质。该化合物的低毒性导致分子对接研究,揭示了它与不同蛋白质的相互作用,表明潜在的生物学应用 (Abraham 等,2018)。

肽合成:对查询化合物中 Boc 基团相关的 3-硝基-2-吡啶亚磺酰 (Npys) 基团的研究证明了其在肽合成中的效用。该基团可以保护和活化氨基和羟基,突出了其在创建特定肽中的重要性 (松田和沃尔特,2009)。

固相肽合成:一项专注于在温和条件下合成肽酰胺的研究调查了各种 3-硝基-4-(N-保护氨甲基)苯甲酸。这些化合物对于肽链的制备至关重要,表明了查询化合物在类似应用中的潜在用途 (Hammer 等,2009)。

氨基酸的修饰:在邻硝基苯酚存在下,从 NU-氨基甲酸乙酯保护的 α-氨基酸衍生的 α-氨基二氮酮的沃尔夫重排的研究展示了氨基酸的修饰。该过程导致合成结晶的光学纯 β-氨基酸活性酯,表明查询化合物具有类似的潜在修饰 (Ananda、Gopi 和 Babu,2001)。

N-叔丁氧羰基化:使用 H3PW12O40 作为催化剂对胺进行 N-叔丁氧羰基化的研究突出了与查询化合物中 Boc 基团相关的一个过程。该过程对于在肽合成过程中保护氨基酸至关重要,表明了一个可能的应用领域 (Heydari 等,2007)。

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373557 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(3-nitrophenyl)propionic acid | |

CAS RN |

284492-22-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)